molecular formula C18H22N4O2 B12164359 N-[2-(1H-imidazol-4-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide

N-[2-(1H-imidazol-4-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide

Cat. No.: B12164359
M. Wt: 326.4 g/mol
InChI Key: WSKDZPCTRAQJMS-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-4-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide is a complex organic compound that features both an imidazole and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and indole intermediates, which are then coupled through an acetamide linkage. Common reagents used in these reactions include acetic anhydride, ethyl chloroformate, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-4-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole or indole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(1H-imidazol-4-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-imidazol-4-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide is unique due to its dual imidazole and indole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

N-[2-(1H-imidazol-4-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide is a complex organic compound characterized by its unique structural features, including an imidazole moiety and an indole derivative. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C17H18N4O4C_{17}H_{18}N_{4}O_{4}, with a molecular weight of approximately 366.39 g/mol. The presence of the imidazole ring suggests potential interactions with various biological targets, including enzymes and receptors, which are critical for its biological activity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The imidazole ring is known for its role in drug design due to its ability to mimic histidine residues in proteins, which may lead to antimicrobial or anticancer properties. Research has shown that compounds with similar structures often demonstrate activity against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .

Anticancer Activity

The compound's structural features suggest it may also have anticancer properties. The indole moiety is frequently associated with various biological activities, including antiproliferative effects against cancer cell lines. For instance, analogs of indole derivatives have shown significant cytotoxicity against multiple cancer types, including non-small-cell lung carcinoma .

The biological activity of this compound may involve:

  • Enzyme Inhibition : Initial findings suggest that it may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activities, influencing cellular signaling pathways that affect growth and survival.

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

Study Target Activity Reference
Study 1S. aureus (MRSA)MIC = 0.98 μg/mL
Study 2Cancer Cell Lines (A549)Significant antiproliferative activity
Study 3Mycobacterium tuberculosisActivity against resistant strains

These studies highlight the potential of this compound as a promising candidate for further development in antimicrobial and anticancer therapies.

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-2-[1-(2-methoxyethyl)indol-3-yl]acetamide

InChI

InChI=1S/C18H22N4O2/c1-24-9-8-22-12-14(16-4-2-3-5-17(16)22)10-18(23)20-7-6-15-11-19-13-21-15/h2-5,11-13H,6-10H2,1H3,(H,19,21)(H,20,23)

InChI Key

WSKDZPCTRAQJMS-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)CC(=O)NCCC3=CN=CN3

Origin of Product

United States

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